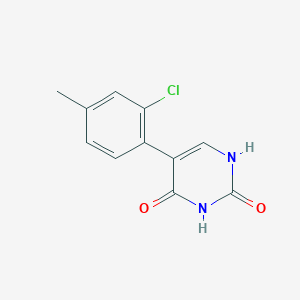
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% (2H5NP) is a synthetic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 2H5NP has been found to have unique biochemical and physiological effects and has been investigated for its potential in drug development, materials science, and biotechnology.
科学的研究の応用
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been investigated for its potential in drug development, materials science, and biotechnology. In drug development, 2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied for its potential as an anti-cancer agent and as an antiviral agent. In materials science, 2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied for its potential as a catalyst for organic reactions. In biotechnology, 2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied for its potential as an enzyme inhibitor and as an inhibitor of protein-protein interactions.
作用機序
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been found to interact with a variety of cellular components, including DNA, proteins, and enzymes. It has been found to bind to DNA, which can lead to the inhibition of gene expression. It has also been found to bind to proteins, which can lead to the inhibition of protein-protein interactions. Furthermore, it has been found to bind to enzymes, which can lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, which can lead to the inhibition of tumor growth. It has also been found to inhibit the replication of viruses, which can lead to the inhibition of viral infections. Furthermore, it has been found to inhibit the activity of enzymes, which can lead to the inhibition of metabolic pathways.
実験室実験の利点と制限
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage of 2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% is that it is relatively easy to synthesize. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is also limited in that it is not easily soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in organic reactions.
将来の方向性
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has a number of potential future applications. One potential future application is in drug development, where it could be used to develop new drugs for the treatment of cancer and viral infections. Additionally, it could be used in materials science, where it could be used as a catalyst for organic reactions. Finally, it could be used in biotechnology, where it could be used as an enzyme inhibitor or an inhibitor of protein-protein interactions.
合成法
2-Hydroxy-5-(naphthalen-2-yl)pyrimidine, 95% can be synthesized via a variety of methods, including an oxidative method, a condensation method, and a nucleophilic substitution method. The oxidative method involves the oxidation of 5-amino-2-hydroxy-pyrimidine with a variety of oxidizing agents, such as sodium hypochlorite, potassium permanganate, and hydrogen peroxide. The condensation method involves the reaction of 2-hydroxy-5-naphthalen-2-ylpyrimidine with an aldehyde or ketone. The nucleophilic substitution method involves the reaction of 2-hydroxy-5-naphthalen-2-ylpyrimidine with a nucleophile, such as an amine or a halide.
特性
IUPAC Name |
5-naphthalen-2-yl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-15-8-13(9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHTZXRPWTXECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686829 |
Source


|
| Record name | 5-(Naphthalen-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-2-yl)pyrimidin-2-ol | |
CAS RN |
1111113-13-3 |
Source


|
| Record name | 5-(Naphthalen-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














